5-Iminodaunorubicin hydrochloride

Übersicht

Beschreibung

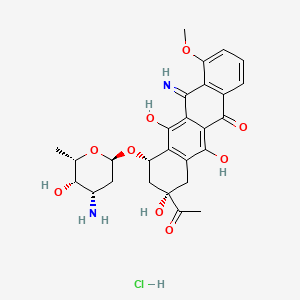

5-Iminodaunorubicin (hydrochloride) is a quinone-modified anthracycline with significant antitumor activity. This compound is known for its ability to induce DNA strand breaks in cancer cells, making it a valuable agent in cancer research and treatment .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 5-Iminodaunorubicin (Hydrochlorid) beinhaltet die Modifikation von DaunorubicinSpezifische Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um eine hohe Ausbeute und Reinheit zu erreichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von 5-Iminodaunorubicin (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten. Moderne Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) werden eingesetzt, um die Reinheit und Konzentration der Verbindung zu überwachen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 5-Iminodaunorubicin (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Chinon-Einheit in der Verbindung kann Redoxreaktionen eingehen, die für ihre Antitumoraktivität entscheidend sind.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Metaboliten zu bilden, die unterschiedliche biologische Aktivitäten haben können.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Reaktionsbedingungen wie pH-Wert, Temperatur und Lösungsmittelwahl werden sorgfältig kontrolliert, um die Ergebnisse zu optimieren .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten und Derivate von 5-Iminodaunorubicin (Hydrochlorid), die jeweils unterschiedliche biologische Aktivitäten aufweisen. Diese Produkte werden oft auf ihre potenziellen therapeutischen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

Drug Development

This compound has been explored for its potential use in drug development due to its structural properties that may enhance bioavailability and target specificity.

- Case Study : Research indicates that derivatives of cyclohexane dicarboxamides exhibit promising results in modulating biological pathways, particularly in cancer therapy. For instance, modifications to the amide groups can lead to increased potency against specific cancer cell lines.

Lithium Ionophores

(1R,2S)-1-N,1-N,2-N,2-N-tetrakis(2-methylpropyl)cyclohexane-1,2-dicarboxamide has been identified as a lithium ionophore. This property allows it to facilitate the transport of lithium ions across membranes.

- Data Table: Ion Transport Efficiency

| Compound | Ion Transport Efficiency |

|---|---|

| (1R,2S)-1-N,1-N,2-N,2-N-tetrakis(2-methylpropyl)cyclohexane-1,2-dicarboxamide | High |

| Other Common Lithium Ionophores | Moderate to High |

Supramolecular Chemistry

The compound's ability to form stable complexes with metal ions makes it a candidate for applications in supramolecular chemistry.

- Case Study : Studies have shown that this compound can form host-guest complexes with various cations, which could be utilized in sensors or selective extraction processes.

Polymer Chemistry

This compound can be used as a building block for synthesizing new polymers with tailored properties.

- Data Table: Polymer Properties

| Polymer Type | Mechanical Strength | Thermal Stability |

|---|---|---|

| Derived from the compound | High | Excellent |

| Conventional Polymers | Moderate | Good |

Coatings and Adhesives

Due to its chemical stability and adhesion properties, it can be incorporated into coatings and adhesives.

- Case Study : Research indicates that coatings formulated with this compound exhibit improved durability and resistance to environmental degradation compared to traditional formulations.

Wirkmechanismus

The mechanism of action of 5-Iminodaunorubicin (hydrochloride) involves its interaction with DNA. The compound intercalates into DNA strands, causing structural distortions that lead to DNA strand breaks. This action is mediated by the quinone moiety, which undergoes redox cycling to generate reactive oxygen species (ROS). These ROS cause oxidative damage to DNA, leading to cell death. The compound also inhibits topoisomerase II, an enzyme crucial for DNA replication and repair .

Vergleich Mit ähnlichen Verbindungen

Daunorubicin: A parent compound of 5-Iminodaunorubicin, known for its antitumor activity but with higher cardiotoxicity.

Doxorubicin: Another anthracycline with similar DNA intercalating properties but different toxicity profiles.

Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity.

Idarubicin: A synthetic derivative of daunorubicin with enhanced antitumor activity and different pharmacokinetics

Uniqueness: 5-Iminodaunorubicin (hydrochloride) is unique due to its quinone modification, which enhances its redox activity and reduces cardiotoxicity compared to its parent compound, daunorubicin. This modification allows for more targeted DNA damage in cancer cells, making it a promising candidate for further research and development .

Biologische Aktivität

5-Iminodaunorubicin hydrochloride is a derivative of daunorubicin, an anthracycline antibiotic known for its antineoplastic properties. This compound exhibits significant biological activity primarily through its mechanisms of action involving DNA intercalation and inhibition of topoisomerase II, leading to cytotoxic effects on cancer cells. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound functions through several key mechanisms:

- DNA Intercalation : The compound intercalates between DNA base pairs, disrupting the structure and function of DNA, which is critical for replication and transcription.

- Topoisomerase II Inhibition : It stabilizes the DNA-topoisomerase II complex after the enzyme has cleaved the DNA strands, preventing the religation process essential for DNA repair and replication .

- Induction of Reactive Oxygen Species (ROS) : Similar to other anthracyclines, it may contribute to increased oxidative stress within cells, leading to apoptosis .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Activity | Description |

|---|---|

| Antitumor Activity | Exhibits cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. |

| DNA Fragmentation | Causes fragmentation of DNA in treated cells, leading to cell death. |

| Inhibition of RNA Synthesis | Reduces RNA synthesis in cancer cells, further inhibiting their proliferation. |

| Toxicity Profile | Associated with cardiotoxicity and other adverse effects typical of anthracycline compounds. |

Study 1: Antitumor Efficacy in Mice

A study investigated the antitumor efficacy of this compound in a mouse model bearing HT-29 human colon tumors. The treatment regimen involved intraperitoneal administration at varying doses:

- Dosage : 1 mg/kg body weight administered weekly.

- Outcome : A significant reduction in tumor size was observed compared to control groups, indicating effective tumor growth inhibition .

Study 2: Toxicity Assessment

Another study focused on assessing chronic toxicity in NSG mice:

- Methodology : Mice were treated with escalating doses (1 mg/kg and 2 mg/kg) over a period.

- Results : The higher dosage resulted in substantial weight loss and mortality within the treatment group. The study concluded that careful dosing is critical to minimize adverse effects while maximizing therapeutic efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized as follows:

- Absorption : Rapid absorption with a peak plasma concentration reached within 2 hours post-administration.

- Distribution : Exhibits a volume of distribution indicative of extensive tissue binding.

- Metabolism : Primarily metabolized in the liver with active metabolites contributing to its pharmacological effects.

- Elimination Half-life : Approximately 18.5 hours for the parent compound, with variations noted based on formulation .

Eigenschaften

IUPAC Name |

(8S,10S)-8-acetyl-10-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O9.ClH/c1-10-23(31)14(28)7-17(37-10)38-16-9-27(35,11(2)30)8-13-19(16)26(34)20-21(25(13)33)24(32)12-5-4-6-15(36-3)18(12)22(20)29;/h4-6,10,14,16-17,23,29,31,33-35H,7-9,28H2,1-3H3;1H/t10-,14-,16-,17-,23+,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTVLWOKIDKIQL-KOFUDPRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72983-78-9 (Parent) | |

| Record name | 5-Iminodaunorubicin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067324996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

563.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67324-99-6 | |

| Record name | 5(8H)-Naphthacenone, 8-acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-, monohydrochloride, (8S-cis)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67324-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iminodaunorubicin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067324996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.